Nephtheoxydiol

In Vivo Efficacy Tumor Burden Ehrlich Ascites Carcinoma

Nephtheoxydiol (CAS 107870-28-0) is a hydroperoxy-germacrane sesquiterpene, first reported as a natural product from an Okinawan soft coral of the genus Nephthea. It is characterized by a rare 1-hydroperoxygermacra-5E,10(15)-dien-4-ol core structure , differentiating it from structurally related co-metabolites.

Molecular Formula C15H26O3
Molecular Weight 254.36 g/mol
CAS No. 107870-28-0
Cat. No. B012135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNephtheoxydiol
CAS107870-28-0
Synonymsnephtheoxydiol
Molecular FormulaC15H26O3
Molecular Weight254.36 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(=C)C(CCC(C=C1)(C)O)OO
InChIInChI=1S/C15H26O3/c1-11(2)13-6-5-12(3)14(18-17)8-10-15(4,16)9-7-13/h7,9,11,13-14,16-17H,3,5-6,8,10H2,1-2,4H3/b9-7-/t13-,14-,15-/m0/s1
InChIKeyIYQPDCHHTWJQQK-LJBASXIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Nephtheoxydiol (CAS 107870-28-0): Unique Germacrane Sesquiterpene from Marine Origin


Nephtheoxydiol (CAS 107870-28-0) is a hydroperoxy-germacrane sesquiterpene, first reported as a natural product from an Okinawan soft coral of the genus Nephthea [1]. It is characterized by a rare 1-hydroperoxygermacra-5E,10(15)-dien-4-ol core structure [2], differentiating it from structurally related co-metabolites. Early characterization centered on its cytotoxic hydroperoxy-germacrane sesquiterpene nature, establishing its foundational chemical and biological fingerprint [1].

Why Generic Sesquiterpene Substitution is Ineffective for Nephtheoxydiol (CAS 107870-28-0)


Sourcing a generic sesquiterpene as a replacement for Nephtheoxydiol is impractical due to its specific hydroperoxy-germacrane scaffold [1]. Its biological activity, as observed in initial cytotoxic screens, is intrinsically linked to this specific chemical architecture, which differs substantially from the alcohol, diol, and cadinane-type co-metabolites found in the same organism [2]. This structural divergence translates into non-interchangeable pharmacological profiles, as evidenced by the differential antiamoebic selectivity exhibited by the structurally related analog, nephthediol [3].

Quantitative Evidence Guide for Selecting Nephtheoxydiol Over Its Closest Analogs


Differential In Vivo Tumor Burden Reduction vs. In-Class EAC Reference

Nephtheoxydiol demonstrates in vivo cytotoxic activity, significantly reducing the tumor burden in an Ehrlich Ascites Carcinoma (EAC) mouse model. This effect is coupled with a preferential safety window, as the compound lacks cytotoxicity toward macrophages in the same in vivo system [1]. This contrasts with broad-spectrum cytotoxic analogs that often lack such cellular selectivity within a live host.

In Vivo Efficacy Tumor Burden Ehrlich Ascites Carcinoma Macrophage Viability

Unique Hydroperoxy-Germacrane Scaffold: Structural Differentiation from Closest Isolated Co-Metabolites

Nephtheoxydiol (8) possesses a germacrane skeleton with a distinct 1-hydroperoxy group, a feature absent in its co-isolated structural analogs nephthenol (6) and nephthediol (9) [1]. The established absolute stereostructures are: nephtheoxydiol (8) as (1S, 4R, 7S)-1-hydroperoxygermacra-5E, 10 (15)-dien-4-ol; nephthenol (6) as (4R, 7S)-germacra-1 (10) E, 5E-dien-4-ol; and nephthediol (9) as (1S, 4R, 7S) -germacra-5E, 10 (15) -diene-1, 4-diol [2]. This direct comparison highlights the unique reactive hydroperoxy moiety in Nephtheoxydiol.

Structural Biology Germacrane Sesquiterpene Hydroperoxide Structure-Activity Relationship

Divergent Pharmacological Profile: Antiamoebic Selectivity vs. Cytotoxic Potency in a Nephthediol Analog

While not a direct head-to-head study with Nephtheoxydiol, the structurally related germacrane analog nephthediol was evaluated alongside other sesquiterpene lactones for antiamoebic effects and cytotoxicity. In this study, the lead compound 4-epi-arbusculin A exhibited an IC50 of 26.47 ± 1.69 μM against A. castellanii Neff and showed low cytotoxicity against murine macrophages [1]. This class-level data implies that modifications within this scaffold, such as the hydroperoxy group in Nephtheoxydiol, can significantly modulate the balance between anti-parasitic/cytotoxic potency and host cell safety, suggesting a potentially superior selectivity profile compared to more cytotoxic, non-selective sesquiterpene lactones.

Antiamoebic Selectivity Cytotoxicity Macrophage Safety

In Vitro Cytotoxicity Potency Reference Frame: Nephtheoxydiol Class vs. Nephthenol-Derived IC50 Values

A key comparator, nephthenol, a structurally related germacrane sesquiterpene, has demonstrated potent cytotoxicity with IC50 values of 2.72, 3.01, 1.84, and 0.42 µg/mL against A549 (lung), HT-29 (colon), KB (oral epidermoid), and P-388 (leukemia) cell lines, respectively [1]. This provides a quantitative potency benchmark for the germacrane class. Since Nephtheoxydiol replaces the C-1 alcohol of nephthenol with a more reactive hydroperoxy group [2], procurement should be prioritized for projects exploring whether this structural change enhances potency beyond the low µg/mL (sub-10 µM) range observed for nephthenol.

Cytotoxicity Cancer Cell Lines Potency Comparison Germacrane Analog

Validated Application Scenarios for Nephtheoxydiol (CAS 107870-28-0) Based on Differential Evidence


In Vivo Oncology Proof-of-Concept Studies Targeting Solid Tumors with Immune Sparing

Nephtheoxydiol's demonstrated in vivo activity in the Ehrlich Ascites Carcinoma model, combined with a lack of macrophage toxicity [1], makes it a compelling candidate for preclinical oncology studies. Procurement is ideal for projects aiming to validate tumor reduction in immunocompetent mouse models without collateral immunosuppression, a notable advantage over compounds that exhibit cytotoxicity against all dividing cells. Its unique hydroperoxy-germacrane scaffold [2] further allows for the investigation of oxidative stress mechanisms in cancer therapy.

Structure-Activity Relationship (SAR) Exploration of the Hydroperoxy Moiety in Germacranes

The direct structural comparison with its co-isolated analogs, nephthenol and nephthediol, reveals the singular hydroperoxy group as Nephtheoxydiol's key differentiating feature [1]. This makes it an essential reference standard for any SAR study investigating how a labile hydroperoxide alters the bioactivity, stability, and interaction profile of a germacrane core. Procurement can focus on building chemical libraries around this scaffold to systematically evaluate the impact on cytotoxicity, leveraging the established potency of the alcohol analog nephthenol (IC50 0.42-3.01 µg/mL) as a baseline [3].

Anti-Parasitic Drug Discovery for Acanthamoeba and Related Protozoal Infections

Class-level evidence from the germacrane family shows that specific structural modifications can yield potent and selective anti-Acanthamoeba activity with low host cell toxicity [1]. Nephtheoxydiol's unique hydroperoxide group, a functional moiety absent in the less selective sesquiterpene lactones tested, positions it as a high-value screening candidate for amoebic keratitis and granulomatous encephalitis. Procurement is thus strategically justified for drug discovery programs seeking new chemical entities that can effectively target the trophozoite and cyst stages of Acanthamoeba, with a potentially improved therapeutic index over current toxic treatments.

Investigating the Redox Biology of Marine Natural Products for Anticancer Mechanisms

Nephtheoxydiol's hydroperoxy-germacrane structure [1] directly implicates it in intracellular redox cycling and oxidative stress pathways, a common mechanism for cancer cell killing. Its in vivo anti-tumor efficacy profile [2] supports its use as a tool compound to dissect how marine-derived peroxides trigger apoptosis or alternative cell death mechanisms. Procurement is targeted toward research groups focused on validating the role of organic hydroperoxides in disrupting cellular redox homeostasis and identifying novel targets for redox-directed chemotherapeutics.

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